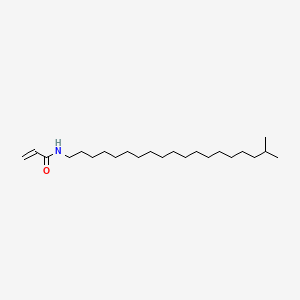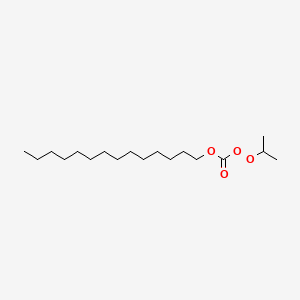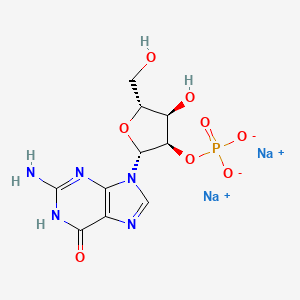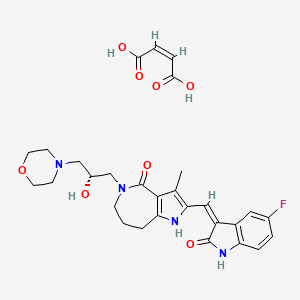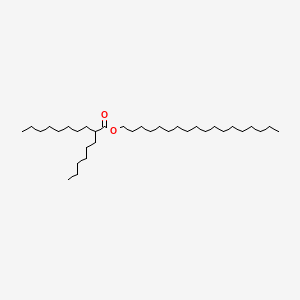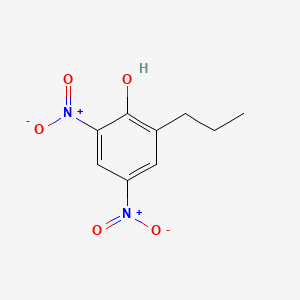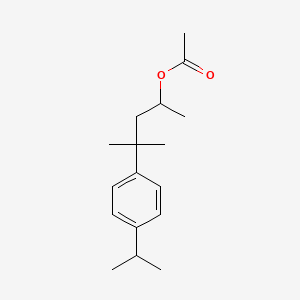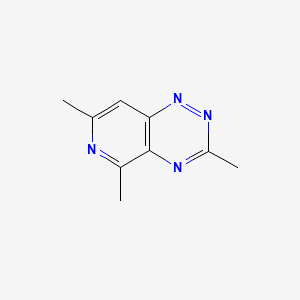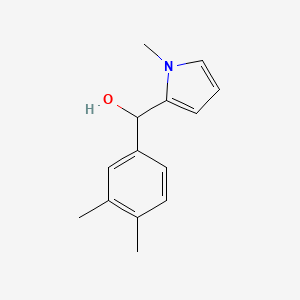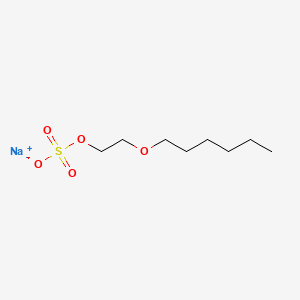
Dicarbomethoxy-L-ornithine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicarbomethoxy-L-ornithine is a derivative of L-ornithine, an important non-essential amino acid. The compound has the molecular formula C9H16N2O6 and a molecular weight of 248.23 g/mol It is characterized by the presence of two carbomethoxy groups attached to the L-ornithine backbone
Vorbereitungsmethoden
The synthesis of Dicarbomethoxy-L-ornithine typically involves the esterification of L-ornithine. One common method is the reaction of L-ornithine with dimethyl carbonate under basic conditions to introduce the carbomethoxy groups . The reaction is usually carried out in an organic solvent such as methanol or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the esterification process. Industrial production methods may involve microbial fermentation strategies using engineered strains of microorganisms like Corynebacterium glutamicum to produce L-ornithine, which is then chemically modified to obtain this compound .
Analyse Chemischer Reaktionen
Dicarbomethoxy-L-ornithine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbomethoxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the carbomethoxy groups with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
Dicarbomethoxy-L-ornithine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as an enzyme inhibitor.
Wirkmechanismus
The mechanism of action of Dicarbomethoxy-L-ornithine involves its interaction with specific enzymes and metabolic pathways. It is known to inhibit ornithine decarboxylase, an enzyme involved in polyamine biosynthesis . By inhibiting this enzyme, the compound can reduce the levels of polyamines, which are essential for cell growth and proliferation. This mechanism is particularly relevant in the context of cancer treatment, where reducing polyamine levels can inhibit tumor growth .
Vergleich Mit ähnlichen Verbindungen
Dicarbomethoxy-L-ornithine can be compared with other ornithine derivatives such as N,N’-dicarbobenzyloxy-L-ornithine and L-ornithine itself . While all these compounds share a common ornithine backbone, the presence of different substituents (e.g., carbomethoxy vs. carbobenzyloxy groups) imparts unique chemical and biological properties. This compound is unique in its dual carbomethoxy substitution, which enhances its stability and modifies its reactivity compared to other derivatives .
Eigenschaften
CAS-Nummer |
244776-04-3 |
|---|---|
Molekularformel |
C9H16N2O6 |
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
(2S)-2,5-bis(methoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C9H16N2O6/c1-16-8(14)10-5-3-4-6(7(12)13)11-9(15)17-2/h6H,3-5H2,1-2H3,(H,10,14)(H,11,15)(H,12,13)/t6-/m0/s1 |
InChI-Schlüssel |
HBAWZIPJDDYKAS-LURJTMIESA-N |
Isomerische SMILES |
COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OC |
Kanonische SMILES |
COC(=O)NCCCC(C(=O)O)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


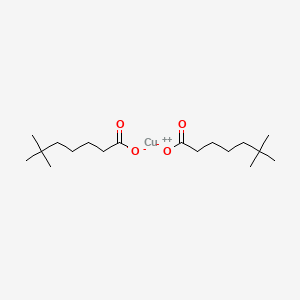
![1-[4-(4,4-Dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)butyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium hexafluorophosphate](/img/structure/B12655955.png)

